VU0359595 -

VU0359595

Catalog Number: EVT-286677
CAS Number:
Molecular Formula: C25H29BrN4O2
Molecular Weight: 497.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0359595 has been shown to selectively inhibit the PLD1 isoform at nM levels (see data below).
VU0359595, also known as ML-270 and CID-53361951, is an inhibitor of PLD1 (IC50 = 3.7 nM). Downregulation of PLD1 and exposure to the PLD1 inhibitor VU0359595 attenuated PLD activity and strongly reduced the mitogenic activity of serum and IGF-1. Phospholipase D is a target for inhibition of astroglial proliferation by ethanol.
Overview

VU0359595 is a selective inhibitor of phospholipase D1, a key enzyme involved in various cellular signaling pathways, particularly in cancer progression and chemoresistance. This compound has garnered attention for its potential therapeutic applications in oncology, especially concerning cancers that exhibit resistance to standard treatments. VU0359595 is characterized by its high selectivity, inhibiting phospholipase D1 approximately 1,700 times more potently than phospholipase D2, making it a valuable tool for studying the distinct roles of these enzymes in cellular processes.

Source

VU0359595 was developed through a diversity-oriented synthesis approach, which generated numerous analogs to identify compounds with enhanced selectivity and efficacy. Its chemical identity is confirmed by its CAS number 1246303-14-9 and molecular formula C25H29BrN4O2C_{25}H_{29}BrN_{4}O_{2} .

Classification

VU0359595 is classified as a small molecule inhibitor specifically targeting phospholipase D1. It falls under the category of pharmacological agents that modulate lipid signaling pathways, which are crucial for various cellular functions including proliferation, migration, and survival.

Synthesis Analysis

The synthesis of VU0359595 involves a multi-step process that emphasizes the creation of isoform-selective inhibitors. The compound was derived from a scaffold that allows for modifications to enhance selectivity towards phospholipase D1 over phospholipase D2.

Methods and Technical Details

The synthesis typically includes:

  • Initial Screening: A library of compounds was screened for their inhibitory effects on both isoforms of phospholipase D.
  • Diversity-Oriented Synthesis: This method allowed for the generation of multiple analogs with varying functional groups to optimize binding affinity and selectivity.
  • Characterization: Each synthesized compound underwent extensive characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
Molecular Structure Analysis

Structure

VU0359595 is composed of a cyclopropane carboxamide core with several substituents that contribute to its biological activity. The specific structural features include:

  • A brominated benzimidazole moiety.
  • A piperidine ring that enhances interaction with the enzyme's active site.

Data

  • Molecular Weight: 497.427 g/mol
  • Exact Mass: 496.147 g/mol
  • Purity: Greater than 99% .
Chemical Reactions Analysis

Reactions

VU0359595 primarily acts through competitive inhibition of phospholipase D1. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Technical Details

The inhibition kinetics were characterized using various biochemical assays, including:

  • Enzyme Activity Assays: These assays measure the rate of substrate conversion in the presence and absence of VU0359595.
  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values have been established for different cell lines, indicating effective inhibition at nanomolar concentrations .
Mechanism of Action

VU0359595 inhibits phospholipase D1 by binding to its active site, which leads to decreased production of phosphatidic acid—a lipid mediator involved in several signaling pathways related to cancer cell survival and proliferation.

Process and Data

The inhibition results in altered downstream signaling cascades associated with cancer stemness and chemoresistance. Studies have shown that VU0359595 can significantly reduce cell proliferation in various cancer cell lines by modulating pathways linked to growth factor signaling and Wnt/β-catenin interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a hygroscopic solid.
  • Storage Conditions: Recommended storage at -20°C to maintain stability over time.

Chemical Properties

  • Light Sensitivity: Not significantly light-sensitive.
  • Solubility: Soluble in organic solvents commonly used in laboratory settings .
Applications

VU0359595 has significant implications for scientific research, particularly in cancer biology. Its applications include:

  • Research Tool: Used to dissect the roles of phospholipase D1 in various signaling pathways.
  • Therapeutic Potential: Investigated as a candidate for enhancing the efficacy of chemotherapy by overcoming drug resistance in tumors expressing high levels of phospholipase D1.
  • Biochemical Studies: Facilitates studies on lipid metabolism and its implications in diseases beyond cancer, such as neurodegenerative disorders .

Properties

Product Name

VU0359595

IUPAC Name

(1R,2R)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide

Molecular Formula

C25H29BrN4O2

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C25H29BrN4O2/c1-16(27-24(31)21-14-20(21)17-5-3-2-4-6-17)15-29-11-9-19(10-12-29)30-23-8-7-18(26)13-22(23)28-25(30)32/h2-8,13,16,19-21H,9-12,14-15H2,1H3,(H,27,31)(H,28,32)/t16-,20-,21+/m0/s1

InChI Key

JSVNNLRZCJAYTQ-ORYQWCPZSA-N

SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

ML-270, ML 270, ML270, VU0359595, VU-0359595, VU 0359595, CID-53361951, CID53361951, CID 53361951

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)C4CC4C5=CC=CC=C5

Isomeric SMILES

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Br)NC2=O)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.